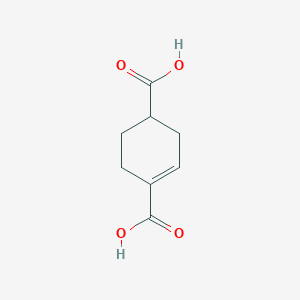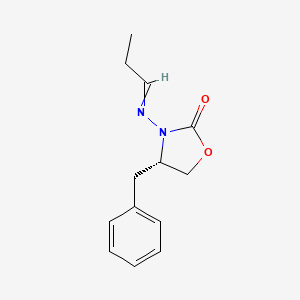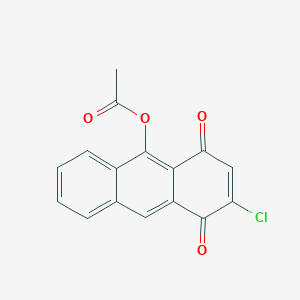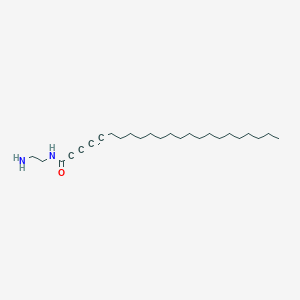![molecular formula C10H7N3OS2 B12581673 [(4-Phenyl-1,2,5-thiadiazol-3-yl)oxy]methyl thiocyanate CAS No. 194935-39-2](/img/structure/B12581673.png)
[(4-Phenyl-1,2,5-thiadiazol-3-yl)oxy]methyl thiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(4-Phenyl-1,2,5-thiadiazol-3-yl)oxy]methyl thiocyanate is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a phenyl group attached to the thiadiazole ring and a thiocyanate group linked via an oxy-methyl bridge.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Phenyl-1,2,5-thiadiazol-3-yl)oxy]methyl thiocyanate typically involves the reaction of 4-phenyl-1,2,5-thiadiazole-3-ol with thiocyanate reagents under specific conditions. One common method includes the use of potassium thiocyanate in the presence of a suitable solvent such as ethanol or acetonitrile. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
[(4-Phenyl-1,2,5-thiadiazol-3-yl)oxy]methyl thiocyanate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocyanate group to thiols or other sulfur-containing derivatives.
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other sulfur-containing derivatives.
Substitution: Various substituted thiadiazole derivatives.
Applications De Recherche Scientifique
[(4-Phenyl-1,2,5-thiadiazol-3-yl)oxy]methyl thiocyanate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of [(4-Phenyl-1,2,5-thiadiazol-3-yl)oxy]methyl thiocyanate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the inhibition or activation of various biochemical processes. For example, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of essential enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring structure and exhibit similar chemical properties.
Thiazole derivatives: Contain a sulfur and nitrogen atom in a five-membered ring, similar to thiadiazoles.
Triazole derivatives: Another class of heterocyclic compounds with nitrogen atoms in the ring structure.
Uniqueness
[(4-Phenyl-1,2,5-thiadiazol-3-yl)oxy]methyl thiocyanate is unique due to the presence of the thiocyanate group, which imparts distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
194935-39-2 |
|---|---|
Formule moléculaire |
C10H7N3OS2 |
Poids moléculaire |
249.3 g/mol |
Nom IUPAC |
(4-phenyl-1,2,5-thiadiazol-3-yl)oxymethyl thiocyanate |
InChI |
InChI=1S/C10H7N3OS2/c11-6-15-7-14-10-9(12-16-13-10)8-4-2-1-3-5-8/h1-5H,7H2 |
Clé InChI |
LRIFACWHFGNWRH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NSN=C2OCSC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


silane](/img/structure/B12581605.png)
![1H-Indole-1-acetic acid, 2,5-dimethyl-3-[(2-methylphenyl)sulfonyl]-](/img/structure/B12581616.png)

![4-[(2-Amino-6-chloro-9H-purin-9-yl)methyl]benzoic acid](/img/structure/B12581641.png)
![2-({[2-Nitro-1-(4-nitrophenyl)propyl]sulfanyl}methyl)-1H-benzimidazole](/img/structure/B12581642.png)
![1-[(2-Phenyl-1H-imidazol-1-yl)methyl]naphthalen-2-ol](/img/structure/B12581644.png)



![2-Cyclopenten-1-one, 2-[hydroxy(4-methoxyphenyl)methyl]-](/img/structure/B12581679.png)
![1-Cyano-3-[(2-oxo-2H-1-benzopyran-7-yl)oxy]propyl acetate](/img/structure/B12581680.png)
![2-[2-(Hydroxymethyl)phenyl]-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B12581684.png)
![6-[(Octadecylcarbamoyl)amino]hexanoic acid](/img/structure/B12581687.png)

